4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
Description
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one is a quinoxaline derivative characterized by a bicyclic quinoxalin-2-one core substituted with a 2-methylbenzyl group at the 4-position. Quinoxaline derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The structural features of this compound, such as the electron-rich aromatic system and the methyl-substituted benzyl moiety, may influence its physicochemical properties and binding interactions in biological systems.
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-11-16(19)17-14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZGGMWAXYGAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one typically involves the condensation of 2-methylbenzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinoxaline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.
Scientific Research Applications
Chemistry: In chemistry, 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one is used as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its use as a therapeutic agent in various biological systems.
Medicine: In the medical field, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one and related compounds identified in the evidence:
Key Comparative Insights
Substituent Position and Electronic Effects: The ortho-methyl group in the target compound (2-methylbenzyl) introduces steric hindrance compared to the para-methyl analogue (4-methylbenzyl) . This positional isomerism may alter molecular packing in crystalline states or ligand-receptor interactions in biological targets.
Heterocyclic vs. Aromatic Substituents :
- The thiophene -containing analogue introduces a sulfur atom, which may confer distinct electronic properties (e.g., polarizability) and metabolic stability compared to purely aromatic substituents.
Halogenation Effects :
- The chlorophenyl derivative replaces the methyl group with an electron-withdrawing chlorine atom, likely increasing lipophilicity and influencing binding affinity in hydrophobic pockets.
Functional Group Diversity :
- The 2-oxoethylidene moiety in introduces a conjugated ketone system, which could enhance π-π stacking interactions or serve as a hydrogen-bond acceptor.
Biological Activity
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound belongs to the dihydroquinoxalinone class, characterized by a quinoxaline core modified with a 2-methylphenyl group. Its unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity, influence cell proliferation, and affect various signaling pathways. Notably, it has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells is noteworthy and is believed to be mediated through the activation of intrinsic apoptotic pathways .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations among related compounds influence their biological activities. The following table summarizes key structural features and biological activities of selected compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1,3-dihydroquinoxalin-2-one | Methyl group at position 3 | Different biological activity profiles |
| 4-(Phenyl)-1,3-dihydroquinoxalin-2-one | Phenyl group at position 4 | Known for strong antimicrobial properties |
| 6-(Methylthio)-1,3-dihydroquinoxalin-2-one | Methylthio group at position 6 | Displays neuroprotective effects |
These comparisons highlight the influence of substituents on the biological activity of compounds within the dihydroquinoxalinone class.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis via caspase activation.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
